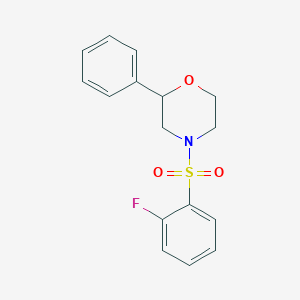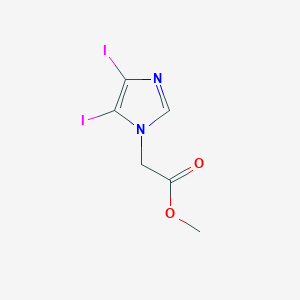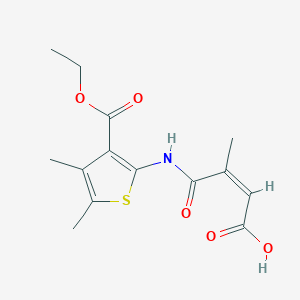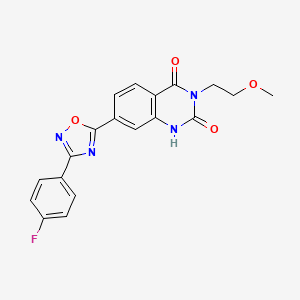![molecular formula C19H20N4O2 B2395423 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1795443-27-4](/img/structure/B2395423.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones, similar in structure to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, were synthesized and showed promising antitumor and antimicrobial activities. These compounds exhibited inhibitory effects comparable to 5-fluorouracil in human breast and liver carcinoma cell lines (Riyadh, 2011).
Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities. These compounds displayed significant cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory properties. One study found that certain derivatives exhibited high activity and a better therapeutic index than some existing NSAIDs, without the associated ulcerogenic activity (Auzzi et al., 1983).
Chemical Synthesis and Structural Studies
Regioselective Synthesis : The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides was studied, demonstrating the tunable nature of N-alkylation in these compounds, which is crucial for their potential applications (Drev et al., 2014).
Synthesis of Functional Fluorophores : 3-Formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates in the synthesis of novel functional fluorophores, indicating their potential in the development of new fluorescent probes (Castillo et al., 2018).
Biological and Pharmacological Evaluations
Phosphodiesterase Inhibitors : Research into 3-aminopyrazolo[3,4-d]pyrimidinones revealed their role as phosphodiesterase 1 inhibitors, with potential applications in the treatment of cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antiviral and Antitumor Activities : Some pyrazolo[3,4-d]pyrimidine ribonucleosides were tested for their antiviral and antitumor activities, with certain compounds showing significant activity against measles and moderate antitumor activity (Petrie et al., 1985).
Propiedades
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-11-17-20-12-16(13-23(17)22-14)21-18(24)19(7-9-25-10-8-19)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFIAKDMFJGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)


![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)